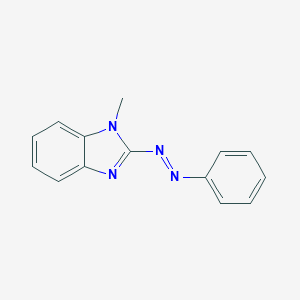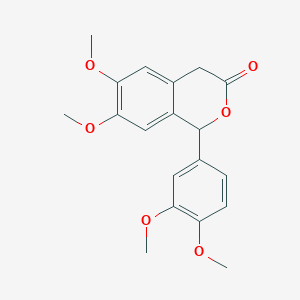![molecular formula C20H20N4O2S B376926 4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B376926.png)
4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that includes multiple heteroatoms such as oxygen, sulfur, and nitrogen
Méthodes De Préparation
The synthesis of 4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of benzyl halides and other reagents in the presence of catalysts such as potassium carbonate at elevated temperatures . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the presence of heteroatoms. Common reagents and conditions used in these reactions include organic solvents like acetone, catalysts like anhydrous potassium carbonate, and specific temperature controls. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential as an anti-cancer or anti-microbial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple heteroatoms allows for diverse binding interactions, which can modulate biological pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other heterocyclic molecules with multiple heteroatoms, such as:
Coumarins: Known for their biological activity and used in medicinal chemistry.
Benzothiazoles: Another class of compounds with sulfur and nitrogen atoms, used in various applications.
Propriétés
Formule moléculaire |
C20H20N4O2S |
|---|---|
Poids moléculaire |
380.5g/mol |
Nom IUPAC |
7-benzyl-3,12,12-trimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C20H20N4O2S/c1-12-21-22-19-23(10-13-7-5-4-6-8-13)17(25)16-14-9-20(2,3)26-11-15(14)27-18(16)24(12)19/h4-8H,9-11H2,1-3H3 |
Clé InChI |
ZIKOALVITJAYKG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC5=CC=CC=C5 |
SMILES canonique |
CC1=NN=C2N1C3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthyl}-N-phenylamine](/img/structure/B376844.png)

![methyl 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376846.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one](/img/structure/B376851.png)
![3-(3,4-dimethoxyphenyl)-1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376853.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376854.png)
![9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE](/img/structure/B376856.png)
![ethyl 9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376857.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376860.png)


![6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B376864.png)

